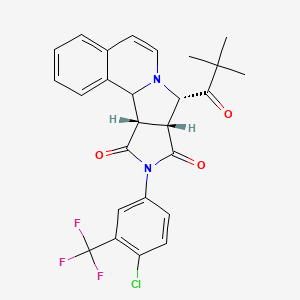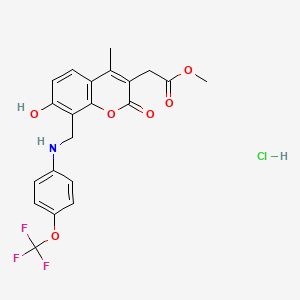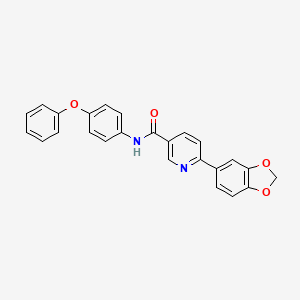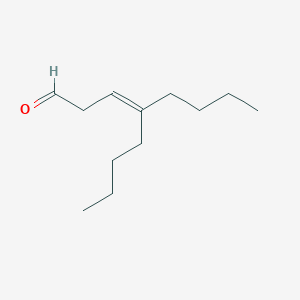
C26H22ClF3N2O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C26H22ClF3N2O3 tau-fluvalinate . It is a synthetic pyrethroid insecticide primarily used to control varroa mites in honey bee colonies . This compound is a derivative of fluvalinate and is known for its effectiveness in pest control.
準備方法
Synthetic Routes and Reaction Conditions: Tau-fluvalinate is synthesized from racemic valine. The synthesis involves several steps:
Chlorination: α-Bromoisovaleric acid is chlorinated with thionyl chloride (SOCl2) to prepare α-bromoisovaloyl chloride.
Reaction with Alcohol: This intermediate reacts with α-cyano-3-phenoxybenzyl alcohol to produce α-cyano-(3-phenoxybenzyl)-2’-bromoisovalerate.
Condensation: Finally, it is condensed with 2-chloro-4-trifluoromethylaniline to produce tau-fluvalinate.
Industrial Production Methods: The industrial production of tau-fluvalinate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring the compound meets the required standards for agricultural use.
化学反応の分析
Types of Reactions: Tau-fluvalinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Tau-fluvalinate has several scientific research applications:
Chemistry: It is used as a model compound in studies of pyrethroid insecticides.
Biology: Research on its effects on insect physiology and behavior.
Medicine: Investigations into its potential effects on human health and safety.
Industry: Widely used in agriculture for pest control, particularly in beekeeping to manage varroa mite infestations
作用機序
Tau-fluvalinate exerts its effects by targeting the sodium channels in the nervous system of insects. It prolongs the open phase of the sodium channel gates when a nerve cell is excited, leading to prolonged nerve impulses. This causes paralysis and eventual death of the insect .
類似化合物との比較
Fluvalinate: The parent compound of tau-fluvalinate, also a pyrethroid insecticide.
Permethrin: Another pyrethroid insecticide with similar applications.
Cypermethrin: A widely used pyrethroid with a similar mechanism of action.
Uniqueness: Tau-fluvalinate is unique due to its specific structure, which provides high efficacy against varroa mites while being relatively safe for honey bees. Its stability and low volatility make it suitable for use in beekeeping .
特性
分子式 |
C26H22ClF3N2O3 |
|---|---|
分子量 |
502.9 g/mol |
IUPAC名 |
(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-25(2,3)22(33)21-19-18(20-15-7-5-4-6-13(15)10-11-31(20)21)23(34)32(24(19)35)14-8-9-17(27)16(12-14)26(28,29)30/h4-12,18-21H,1-3H3/t18-,19+,20?,21-/m0/s1 |
InChIキー |
FNUYFHGFTXQGKP-JKWVGCSGSA-N |
異性体SMILES |
CC(C)(C)C(=O)[C@@H]1[C@H]2[C@@H](C3N1C=CC4=CC=CC=C34)C(=O)N(C2=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |
正規SMILES |
CC(C)(C)C(=O)C1C2C(C3N1C=CC4=CC=CC=C34)C(=O)N(C2=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)

![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)

![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone](/img/structure/B12640074.png)

![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)


![3-butyl-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640109.png)
